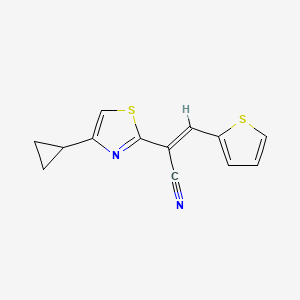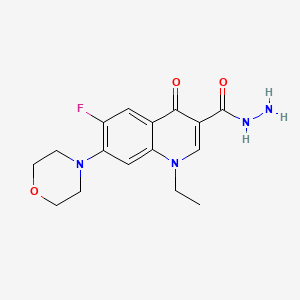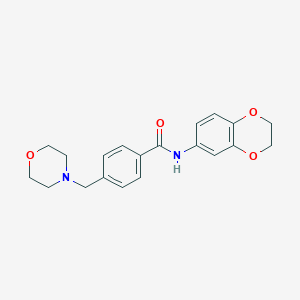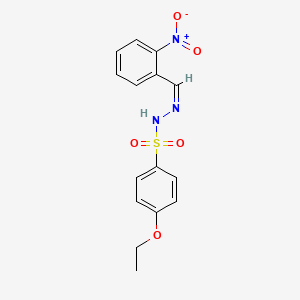![molecular formula C22H26N4O2 B5363783 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)
2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide, also known as PAP-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 2006 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide involves the inhibition of PARP, HDACs, and PDEs. PARP is an enzyme involved in DNA repair, and its inhibition can lead to DNA damage and cell death in cancer cells. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. PDEs are involved in the regulation of intracellular signaling pathways, and their inhibition can lead to the activation of cAMP-dependent signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide is its ability to inhibit multiple targets, which makes it a potentially useful therapeutic agent for the treatment of various diseases. However, its non-specificity and potential off-target effects can also be a limitation in lab experiments.
Orientations Futures
There are several future directions for the study of 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide, including the development of more specific inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the development of this compound analogs with improved pharmacokinetic properties could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide involves a series of chemical reactions, including the coupling of 4-(3-phenyl-2-propen-1-yl)-1-piperazine carboxylic acid with 2-amino-N-(4-aminobenzoyl)benzamide. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes and proteins, including poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and phosphodiesterases (PDEs).
Propriétés
IUPAC Name |
2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c23-22(28)19-10-4-5-11-20(19)24-21(27)17-26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2,(H2,23,28)(H,24,27)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGISGXKYINSJP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)

![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![2-[(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5363731.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)

![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)

![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)

![ethyl 7-amino-6-cyano-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5363806.png)